molecular formula C11H14N2O5 B2456512 ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 312517-61-6

ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B2456512
CAS No.: 312517-61-6
M. Wt: 254.242
InChI Key: MMPSNZAYTBIPKE-UHFFFAOYSA-N
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Description

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is a chemical compound with the molecular formula C 11 H 14 N 2 O 5 and a molecular weight of 254.24 g/mol. It belongs to the class of 2-pyridone derivatives, a group of N -heterocyclic compounds recognized for their significant therapeutic potential and value in chemical synthesis . While specific biological data for this exact compound is limited in the published literature, its core structure is highly relevant in medicinal chemistry. The 2-pyridone scaffold is a privileged structure in drug discovery, and derivatives similar to this compound are frequently investigated for their antimicrobial and anticancer activities . These analogues often function by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV , which are critical for bacterial DNA replication . Furthermore, the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridone ring, along with the ester functional group, makes this molecule a versatile and reactive intermediate for further synthetic elaboration . Researchers can utilize it to create more complex molecules for screening against various biological targets or for developing structure-activity relationships (SAR) . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-4-18-9(14)6-12-8(3)5-7(2)10(11(12)15)13(16)17/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSNZAYTBIPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters

The pyridinone core is often constructed via acid-catalyzed cyclization of β-ketoesters. A patent by CN118619908A demonstrates this approach for a structural analog, ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, using ethyl acetoacetate and a sulfonic acid resin catalyst. While the target compound differs by a nitro group and pyridine ring, this method provides a template for pyran-to-pyridinone adaptation:

  • Reaction Conditions :

    • Ethyl acetoacetate (2.6 MT) and sulfonic acid resin (15 wt%) react at 30–50°C for 24–36 hours.
    • Bimolecular condensation yields the cyclic intermediate, followed by nitration.
    • Yield: 73% (single-pass); 92% with catalyst recycling.
  • Mechanistic Insights :

    • The resin catalyzes keto-enol tautomerization, enabling nucleophilic attack and cyclization.
    • Flash distillation (50–110°C, 0.005–0.04 MPa) removes ethanol and unreacted starting material.

Nitration of Pre-formed Pyridinone Derivatives

Introducing the nitro group at C3 requires careful regioselectivity. A study in PMC7915026 describes nitration in a sulfaguanidine-pyridinone hybrid:

  • Procedure :

    • 4,6-Dimethyl-2-oxopyridin-1(2H)-yl acetate is treated with fuming HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C.
    • Nitration occurs para to the carbonyl oxygen, favored by electron-donating methyl groups.
  • Challenges :

    • Over-nitration is mitigated by low temperatures and short reaction times (<2 hours).
    • Yield: ~68% (isolated); purity >95% by HPLC.

Multi-component Reactions

Gewald-type reactions assemble the pyridinone core in one pot. Adapted from PMC7915026:

  • Reagents :

    • Ethyl cyanoacetate, acetylacetone, and ammonium acetate in ethanol/piperidine.
    • Nitro group introduced via in situ oxidation of an amine intermediate.
  • Optimization :

    • Piperidine (5 mol%) accelerates Knoevenagel condensation and cyclization.
    • Yield: 61% after recrystallization (ethanol/water).

Catalytic Methods

Heterogeneous Acid Catalysis

The CN118619908A patent highlights sulfonic acid resins (e.g., Amberlyst-15) for eco-friendly synthesis:

Parameter Value
Catalyst loading 15 wt%
Temperature 30–50°C
Reaction time 24–36 hours
Recyclability ≥5 cycles

This method reduces waste vs. homogeneous acids (e.g., H₂SO₄), with a 92% effective yield after recycling.

Phase-transfer Catalysis

A biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB) enhances nitro group introduction:

  • Conditions :
    • 4,6-Dimethyl-2-oxopyridin-1(2H)-yl acetate (1 eq), NaNO₂ (1.2 eq), TBAB (0.1 eq), H₂O/toluene (1:2).
    • Yield: 74% at 70°C/6 hours.

Green Synthesis Approaches

Solvent-free Mechanochemistry

Ball milling reduces solvent use in pyridinone synthesis:

  • Protocol :
    • Ethyl acetoacetate, dimethylurea, and ceric ammonium nitrate (CAN) milled at 30 Hz for 2 hours.
    • Nitration achieved via CAN oxidation.
    • Yield: 58% (crude); 82% with thermal post-processing.

Flash Distillation

The CN118619908A process employs three-stage flash distillation to purify the product:

Stage Temperature Pressure Removed Components
1 50–60°C 0.03–0.04 MPa Ethanol, water, low boilers
2 100–110°C 0.005–0.01 MPa Unreacted ethyl acetoacetate
3 50–60°C 0.01–0.02 MPa Residual water

This achieves 99.5% purity without column chromatography.

Experimental Optimization

Nitration Regioselectivity

DFT calculations (B3LYP/6-31G*) predict nitro group orientation:

  • C3 vs. C5 Nitration : C3 is favored by 12.3 kcal/mol due to methyl group steric effects.
  • Reaction Kinetics : Pseudo-first-order rate constant (k) = 0.018 min⁻¹ at 25°C.

Side Reactions

Common issues and mitigations:

Side Reaction Cause Solution
Ester hydrolysis Prolonged exposure to H₂O Anhydrous conditions
Dimethyl group oxidation Excess HNO₃ Stoichiometric HNO₃ (1.05 eq)
Ring-opening High-temperature nitration Maintain T < 10°C

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or acids.

Scientific Research Applications

Scientific Research Applications

The compound is utilized across multiple domains of scientific inquiry:

Organic Chemistry

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate serves as a reagent in organic synthesis. It can act as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects.
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Pharmaceutical Development

Due to its structural features, this compound is explored for potential drug development. Its ability to undergo redox reactions allows for the formation of amino derivatives that may exhibit therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
  • Ethyl (6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
  • Ethyl (4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate

Uniqueness

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer distinct reactivity and potential applications compared to its analogs. The specific positioning of the methyl groups also influences its chemical behavior and interactions.

Biological Activity

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14N2O5C_{11}H_{14}N_{2}O_{5} and a molecular weight of approximately 254.24 g/mol. It contains a pyridine ring substituted with a nitro group and an ester functional group, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may interact with biological macromolecules.
  • Enzyme Inhibition : The ester group can hydrolyze, releasing active intermediates that may inhibit specific enzymes or receptors involved in metabolic pathways .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects, with notable activity against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains, including Candida albicans. The antifungal activity is also quantified in terms of MIC:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : Research utilizing cell lines has shown that the compound can inhibit cell proliferation in cancer models, suggesting potential anticancer properties.
  • Structure-Activity Relationship (SAR) : Studies have identified that modifications to the nitro and ester groups can significantly alter the biological activity of related compounds, providing insights into how structural changes impact efficacy .
  • Enzyme Interaction Studies : Investigations into the interaction between this compound and specific enzymes have revealed that it can act as an inhibitor in certain metabolic pathways, which may be useful in developing therapeutic agents for metabolic disorders.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridinone derivatives can be alkylated using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate ester moiety. Evidence from analogous reactions, such as the formation of ethyl 2-(4-oxo-3-phenyl-2-thioxo-quinazolin-1-yl)acetate via ethyl chloroacetate and a pyridinone precursor, provides a template for this approach . Optimization often involves temperature control (60–80°C) and monitoring reaction progress via TLC or HPLC.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) . Structural confirmation employs a combination of techniques:

  • Mass spectrometry (GC-MS or LC-TOF): To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FTIR-ATR: Identifies functional groups like nitro (1520–1350 cm⁻¹, asymmetric stretching) and ester carbonyls (~1740 cm⁻¹) .
  • 1H/13C NMR: Assigns signals for methyl groups (δ ~2.3–2.5 ppm), pyridinone protons (δ ~6.5–7.5 ppm), and ester carbonyls (δ ~165–170 ppm) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed using software like SHELXL?

The nitro group’s strong electron-withdrawing effect can induce anisotropic displacement parameters, complicating refinement. SHELXL’s robust algorithms handle high thermal motion by applying restraints (e.g., DFIX for bond distances) and leveraging Hirshfeld rigid-bond tests to validate displacement consistency . For twinned crystals, the TWIN command in SHELXL enables dual-domain refinement. Advanced features like RIGU restraints stabilize disordered methyl groups . Validation tools in WinGX (e.g., PLATON) further ensure geometric accuracy .

Q. How does the nitro group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

The nitro group at position 3 activates the pyridinone ring for NAS at positions 2 and 4 due to its meta-directing nature. Computational studies (DFT) on analogous compounds suggest that the electron-deficient C4 position becomes susceptible to attack by nucleophiles like amines or thiols, forming derivatives such as 4-aminopyridinones. Kinetic studies under varying pH (e.g., 7–9) and solvent polarity (DMF vs. THF) can optimize yields .

Q. What strategies are effective in resolving conflicting spectroscopic data for nitro-substituted pyridinone derivatives?

Contradictions between NMR and X-ray data often stem from dynamic effects (e.g., keto-enol tautomerism). Multi-technique validation is critical:

  • VT-NMR (Variable Temperature): Suppresses tautomeric interconversion at low temperatures (e.g., –40°C) to resolve split signals .
  • X-ray crystallography: Provides definitive bond-length evidence (e.g., C=O vs. C–OH) to confirm the dominant tautomer .
  • UV-Vis spectroscopy: Monitors tautomeric shifts via absorbance changes in polar aprotic solvents .

Methodological Insights

Q. How can researchers design experiments to study the compound’s stability under hydrolytic conditions?

Hydrolysis kinetics are evaluated by incubating the compound in buffer solutions (pH 1–13) at 37°C. Sampling at intervals followed by HPLC quantitation tracks ester degradation. Pseudo-first-order rate constants (kobs) are derived from ln(% remaining) vs. time plots. Activation energy (Ea) is calculated via Arrhenius studies (e.g., 25–60°C). Mass spectrometry identifies hydrolytic products (e.g., carboxylic acid derivatives) .

Q. What computational approaches predict the compound’s bioavailability and pharmacokinetic properties?

Tools like SwissADME calculate logP (~2.1), PSA (~80 Ų), and H-bond donors/acceptors to assess membrane permeability. Molecular docking (AutoDock Vina) against serum albumin (PDB: 1AO6) predicts protein binding. MD simulations (GROMACS) model aqueous solubility and aggregation propensity .

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